3-(2-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]propan-1-one is a synthetic organic compound that features a fluorophenyl group, a piperidine ring, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]propan-1-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the propanone moiety. Common reagents might include fluorobenzene derivatives, piperidine, and sulfonyl chlorides. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the propanone moiety.
Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.
Biology
Biologically, it might be investigated for its potential interactions with biological targets, such as enzymes or receptors, which could lead to the development of new drugs.
Medicine
In medicine, compounds with similar structures are often explored for their therapeutic potential, including as analgesics, anti-inflammatory agents, or central nervous system (CNS) modulators.
Industry
Industrially, it could be used in the development of specialty chemicals, materials science, or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might bind to receptors or enzymes, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluorophenyl)-1-piperidin-1-ylpropan-1-one
- 3-(2-Methylphenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]propan-1-one
Uniqueness
The presence of the fluorophenyl group and the sulfonyl piperidine moiety might confer unique properties, such as increased lipophilicity, metabolic stability, or specific binding affinity to biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
3-(2-fluorophenyl)-1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FNO3S/c1-14(2)13-24(22,23)16-7-5-11-20(12-16)18(21)10-9-15-6-3-4-8-17(15)19/h3-4,6,8,14,16H,5,7,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIJJPCPQMFQIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)CCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.